Ethyl 3-(3-chlorophenyl)propanimidate
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Overview
Description
Ethyl 3-(3-chlorophenyl)propanimidate is an organic compound with the molecular formula C11H14ClNO It is a derivative of propanimidate, featuring a 3-chlorophenyl group attached to the third carbon of the propanimidate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3-chlorophenyl)propanimidate typically involves the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by reduction and subsequent reaction with an appropriate amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3-chlorophenyl)propanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the imidate group to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(3-chlorophenyl)propanoic acid or 3-(3-chlorophenyl)propanone.
Reduction: Formation of ethyl 3-(3-chlorophenyl)propanamine or ethyl 3-(3-chlorophenyl)propanol.
Substitution: Formation of ethyl 3-(3-substituted phenyl)propanimidate derivatives.
Scientific Research Applications
Ethyl 3-(3-chlorophenyl)propanimidate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(3-chlorophenyl)propanimidate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(3-chlorophenyl)propanimidate can be compared with other similar compounds, such as:
Ethyl 3-(4-chlorophenyl)propanimidate: Similar structure but with the chlorine atom at the para position.
Ethyl 3-(2-chlorophenyl)propanimidate: Chlorine atom at the ortho position.
Ethyl 3-(3-bromophenyl)propanimidate: Bromine atom instead of chlorine at the meta position.
Uniqueness: The unique positioning of the chlorine atom at the meta position in this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs.
Properties
CAS No. |
887577-84-6 |
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Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
ethyl 3-(3-chlorophenyl)propanimidate |
InChI |
InChI=1S/C11H14ClNO/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,2,6-7H2,1H3 |
InChI Key |
IEHPVEATUGPKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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